Bienvenue dans la boutique en ligne BenchChem!

7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

5-HT6 Receptor Antagonism hERG Channel Safety Central Nervous System Drug Discovery

7-Aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS 180904-95-4) is a tricyclic heteroaromatic scaffold featuring a fused pyrazolo[1,5-a]pyrimidine core annulated to a pyridin-6-one ring, with a reactive 7-amino functional handle. This class has been investigated for CNS applications, kinase inhibition, and as a versatile building block for generating compound libraries.

Molecular Formula C9H7N5O
Molecular Weight 201.189
CAS No. 180904-95-4
Cat. No. B2460186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
CAS180904-95-4
Molecular FormulaC9H7N5O
Molecular Weight201.189
Structural Identifiers
SMILESC1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)N
InChIInChI=1S/C9H7N5O/c10-13-4-2-7-6(9(13)15)5-11-8-1-3-12-14(7)8/h1-5H,10H2
InChIKeyAKEOAOKAUGAPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS 180904-95-4): Core Scaffold Identity and Procurement-Relevant Class Definition


7-Aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS 180904-95-4) is a tricyclic heteroaromatic scaffold featuring a fused pyrazolo[1,5-a]pyrimidine core annulated to a pyridin-6-one ring, with a reactive 7-amino functional handle [1]. This class has been investigated for CNS applications, kinase inhibition, and as a versatile building block for generating compound libraries [1][2]. Its molecular formula is C₉H₇N₅O and its molecular weight is 201.18 g/mol .

Why Generic 7-Aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Cannot Be Substituted Interchangeably


The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one system exists in both angular and linear tricyclic isomers, and the specific angular topology profoundly impacts target selectivity and off-target liability [1]. For example, in a direct comparison on 5-HT₆ receptor antagonists, the angular 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold showed superior selectivity over hERG channels (hERG IC₅₀ = 54.2 µM) compared to the linear pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine analog (hERG IC₅₀ = 0.5 µM), demonstrating that substitution of the core topology is not permissible without significantly altering safety pharmacology profiles [1]. Furthermore, the presence of the 7-amino group on this scaffold introduces a unique reactive handle for elaboration, distinguishing it from closely related 7-oxo or 7-alkyl analogs, which lack this derivatization potential [2].

Quantitative Differential Evidence for 7-Aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one


Angular vs. Linear Topology: hERG Safety Margin Advantage for the Angular Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Core

In a matched-pair comparison of angular (pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine) versus linear (pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine) tricyclic cores bearing identical 3-(phenylsulfonyl) substituents, the angular scaffold demonstrated a 108-fold lower hERG potassium channel blocking potency. This provides a significantly expanded cardiac safety window [1].

5-HT6 Receptor Antagonism hERG Channel Safety Central Nervous System Drug Discovery

7-Amino Functional Handle: Enables Divergent Derivatization Not Possible with 7-Oxo or 7-Alkyl Analogs

The 7-amino group of 7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one serves as a reactive handle for condensation, alkylation, and acylation reactions to generate diverse compound libraries. This is in contrast to the 7-oxo or 7-alkyl derivatives, which require additional synthetic steps for functionalization [1]. In the published synthetic methodology, reaction of ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates with ammonium acetate directly yields 7-amino-substituted tricyclic products, confirming the synthetic accessibility of this scaffold [1].

Medicinal Chemistry Scaffold Derivatization Combinatorial Library Synthesis

Proven 5-HT₆ Receptor Activity: Potent Antagonism with Selectivity Over 5-HT₂B

Derivatives of the angular pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold have been optimized to high potency at the 5-HT₆ receptor. The representative compound 5 achieves a 5-HT₆ IC₅₀ of 1.8 nM and exhibits 3,422-fold selectivity over the 5-HT₂B receptor (IC₅₀ = 6.16 µM). This level of selectivity is essential for minimizing 5-HT₂B-mediated valvulopathy risk, a critical safety concern in CNS therapeutics [1].

5-HT6 Receptor Serotonin Receptor Pharmacology CNS Drug Discovery

Highest-Impact Application Scenarios for 7-Aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one


CNS Drug Discovery: 5-HT₆ Receptor Antagonist Lead Generation

Use this scaffold as the angular core for synthesizing potent, selective 5-HT₆ receptor antagonists. The built-in hERG safety margin of the angular topology (108-fold vs. the linear isomer) minimizes cardiac attrition risk, and the established synthetic route to the 7-amino derivative enables rapid parallel derivatization to explore SAR around the 7-position [1].

Diversity-Oriented Synthesis and Combinatorial Library Production

The 7-amino group provides a direct reactive handle for generating large libraries through acylation, sulfonylation, or reductive amination. This avoids the synthetic penalty associated with 7-oxo or 7-alkyl precursors, accelerating lead discovery cycles [2].

Kinase Inhibitor Scaffold Hopping

The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core has been investigated for kinase inhibition, including CDK2 . The angular architecture mimics the adenine ring of ATP, making it a promising scaffold for hopping from imidazopyridine or pyrazolopyrimidine leads into a differentiated chemical space with potentially improved selectivity and pharmacokinetics.

Safety Pharmacology Profiling: Differentiating Angular from Linear Tricyclic Series

In programs where both angular and linear tricyclic isomers are under consideration, procurement of this specific angular scaffold allows direct comparison of target potency (e.g., 5-HT₆, kinases) against off-target liabilities (hERG, 5-HT₂B), enabling data-driven selection of the optimal core topology for further development [1].

Quote Request

Request a Quote for 7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.